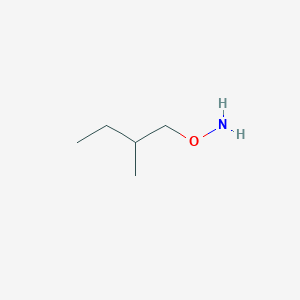
O-(2-methylbutyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-methylbutyl)hydroxylamine is a chemical compound with the CAS Number: 1373211-33-6 . It has a molecular weight of 103.16 and is a liquid at room temperature . The IUPAC name for this compound is O-(2-methylbutyl)hydroxylamine .
Molecular Structure Analysis
The InChI code for O-(2-methylbutyl)hydroxylamine is 1S/C5H13NO/c1-3-5(2)4-7-6/h5H,3-4,6H2,1-2H3 . The InChI key is WOPUHEXDZBLVJX-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving O-(2-methylbutyl)hydroxylamine are not detailed in the literature, hydroxylamines in general are known to participate in various reactions. For instance, O-protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .Physical And Chemical Properties Analysis
O-(2-methylbutyl)hydroxylamine is a liquid at room temperature . It has a molecular weight of 103.16 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the literature.Scientific Research Applications
- Example : Researchers have explored its use in monitoring hydroxylamine, a mutagenic and carcinogenic substance, which is crucial for environmental monitoring .
Electrochemical Sensing and Detection
Water Quality Assessment
Safety and Hazards
O-(2-methylbutyl)hydroxylamine is classified as dangerous according to the GHS pictograms GHS02, GHS05, and GHS07 . It has hazard statements H226, H302, H312, H315, H318, H332, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Future Directions
O-protected NH-free hydroxylamine derivatives, which include O-(2-methylbutyl)hydroxylamine, are emerging as electrophilic aminating reagents for organic synthesis . They have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity . This showcases the potential for late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .
properties
IUPAC Name |
O-(2-methylbutyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(2)4-7-6/h5H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPUHEXDZBLVJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-methylbutyl)hydroxylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2366524.png)
![2-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2366527.png)


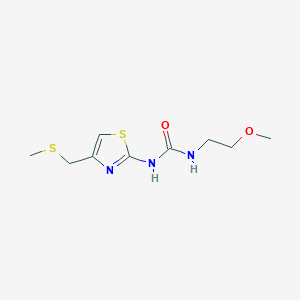
![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)
![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)
![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2366536.png)
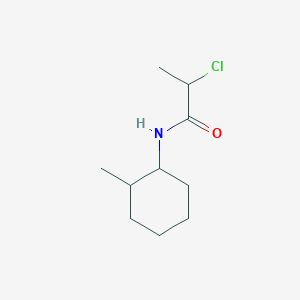
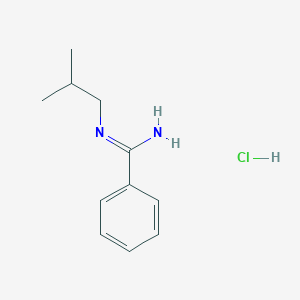
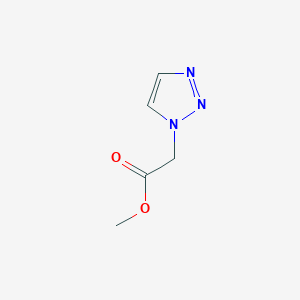
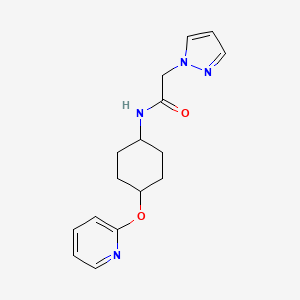

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide;hydrochloride](/img/structure/B2366545.png)